REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:14])=[O:13])=[CH:8][CH:7]=1.[Br:15]Br.Br>Cl>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:14])=[O:13])=[CH:8][C:7]=1[Br:15] |f:0.1.2.3|
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
After the mixture was stirred for additional 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen through the septum
|
Type
|
EXTRACTION
|
Details
|
The dark oil at the bottom of the solution was extracted by ether (3×30 mL)
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Type
|
WASH
|
Details
|
The organic layer was then washed by a saturated NH4Cl aqueous solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was further purified by distillation under reduced pressure (118° C., 3 mm Hg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.53 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |